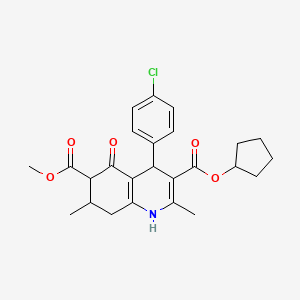
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups in place of the chlorine atom.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Oxadiazole derivatives are used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups, along with the oxadiazole ring, contribute to its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-11(18)17(10-6-7-10)13-15-12(16-19-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
JCESZYYSCKDJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=NC(=NO2)C3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11449624.png)
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11449626.png)
![Ethyl 4-({[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11449629.png)
![6-Tert-butyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449647.png)
![ethyl 7-cyclohexyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449650.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11449651.png)
![5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11449653.png)

![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449670.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B11449677.png)
![2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449689.png)
![4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11449690.png)
![6-chloro-N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449691.png)
![6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449698.png)
